

# Tirbanibulin synthesis derivatives structure-activity relationship

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## Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

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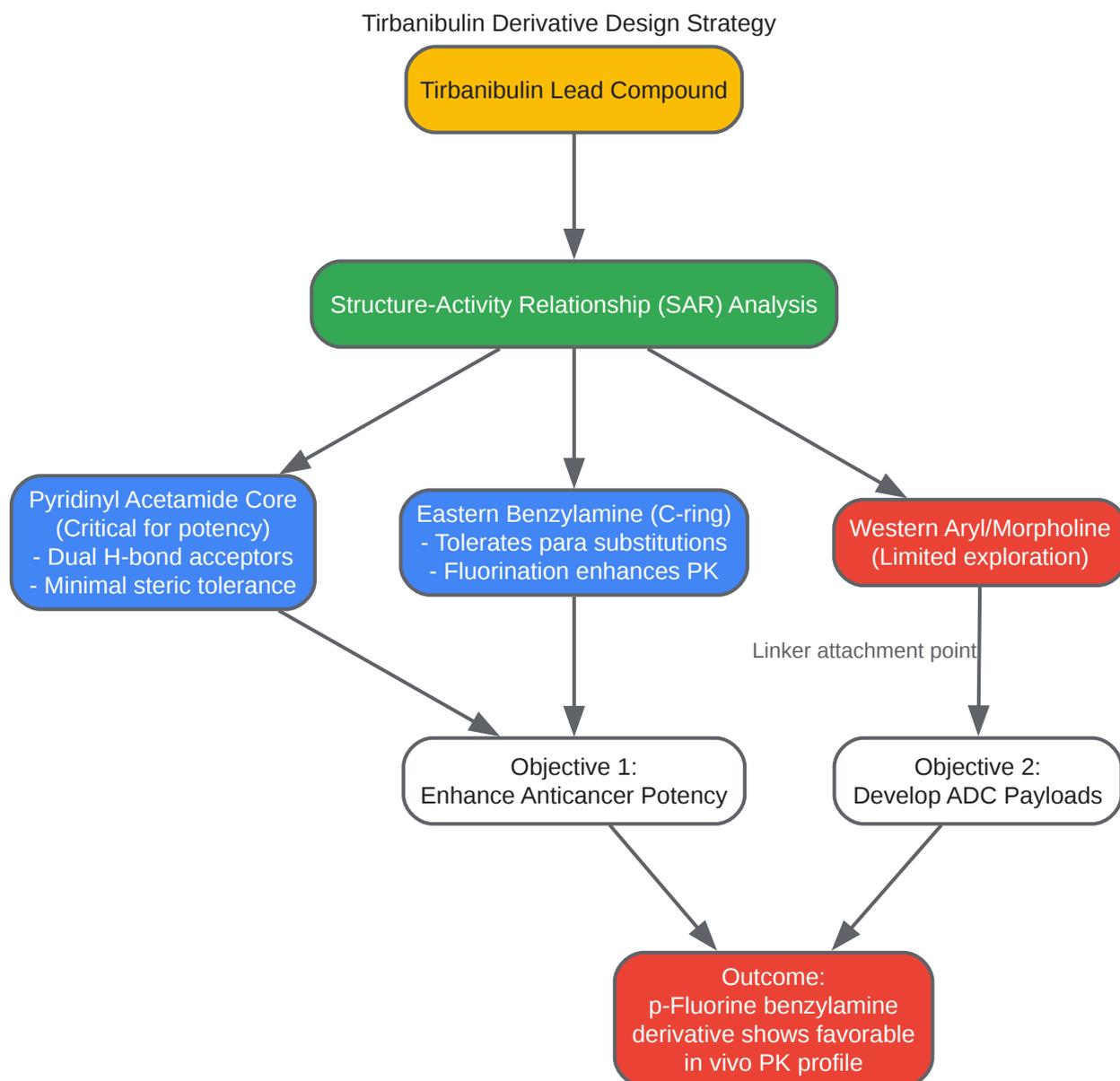
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## Strategic Design of Tirbanibulin Derivatives

**Tirbanibulin** is an FDA-approved microtubule-targeting agent (MTA) with a unique dual mechanism of action, inhibiting both microtubule polymerization and Src kinase signaling [1] [2] [3]. Initially developed as a systemic anticancer drug, it was repurposed as a topical treatment for actinic keratosis (AK) on the face or scalp [1] [4]. Despite its failure to gain approval as a systemic anticancer agent due to insufficient efficacy, its distinctive pharmacological profile makes it a promising lead compound for derivative development [1] [5] [4].

Recent research has focused on exploring its structure-activity relationship (SAR) to enhance potency and develop novel payloads for Antibody-Drug Conjugates (ADCs) [1] [6]. The co-crystal structure of **tirbanibulin** bound to the colchicine-binding site of  $\beta$ -tubulin (PDB: 6KNZ) reveals that the key interaction involves water-mediated hydrogen bonding, with both the nitrogen and oxygen atoms in the pyridinyl acetamide core acting as hydrogen bonding acceptors with Glu200 [5] [4]. This information is critical for rational drug design.

The diagram below illustrates the core structural regions of **tirbanibulin** and the strategic approach to derivative synthesis.



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## Structure-Activity Relationship & Biological Evaluation

A 2023 study provides a detailed exploration of the SAR by synthesizing various derivatives and modifying two key regions: the central pyridinyl acetamide core and the eastern benzylamine moiety (C-ring) [1] [5]

[4].

**SAR of the Core Amide Motif** Modifications to the pyridinyl acetamide core demonstrated its critical role in maintaining potent antiproliferative activity. The following table summarizes the activity of core-modified analogs evaluated against HeLa cells using the CCK-8 assay [5] [4].

Compound	Modification Description	HeLa IC <sub>50</sub> (μM)	cLogP
<b>Tirbanibulin (8)</b>	Parent (unmodified) compound	0.044 ± 0.011	3.3
<b>13</b>	α-methylation of acetamide	0.95 ± 0.35	3.7
<b>14</b>	N-methylation of acetamide	>1.0	3.2
<b>17</b>	Inverted amide	0.97 ± 0.23	3.3
<b>20</b>	Pyrimidine ring replacement	0.37 ± 0.10	2.8
<b>23</b>	Pyridone ring replacement	0.24 ± 0.06	2.6

Source: Data adapted from *RSC Adv.*, 2023, 13, 35583-35591 [5] [4].

**Key findings from core modifications include** [5] [4]:

- **Steric Hindrance is Detrimental:** Introducing even a small methyl group (compounds **13** and **14**) significantly reduced potency, indicating the binding pocket has limited space around the amide moiety.
- **Dual Hydrogen Acceptors are Crucial:** The inverted amide analog (**17**), which has only one hydrogen bond acceptor, was substantially less potent, confirming that both the nitrogen and oxygen in the core are required for optimal interaction with tubulin.
- **Heteroaromatic Ring Tolerance:** Replacing the pyridine B-ring with a pyrimidine (**20**) or pyridone (**23**) was more tolerable than amide modifications. While slightly less potent than **tirbanibulin**, these changes improved calculated hydrophilicity (lower cLogP), suggesting a path to better solubility.

**SAR of the Eastern Benzylamine Moiey (C-ring)** Modifications at the *para* position of the benzylamine ring were well-tolerated. The most promising derivative incorporated a *p*-fluorine substituent, which exhibited favorable in vivo pharmacokinetic (PK) profiles, including enhanced metabolic stability, while maintaining potent antiproliferative activity [1].

## Synthetic Protocols for Tirbanibulin and Key Derivatives

The synthesis of **tirbanibulin** and its analogs follows convergent strategies, primarily relying on amide coupling and Suzuki cross-coupling reactions [5] [4].

**Gram-Scale Synthesis of Tirbanibulin (8)** This two-step protocol starts from commercially available 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (**10**) [5] [4].

- **Step 1: Amide Coupling**
  - **Reaction:** Compound **10** is coupled with benzylamine using EDC·HCl and HOBt as coupling agents, with triethylamine (Et<sub>3</sub>N) as a base, in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at room temperature for 18 hours.
  - **Product:** Intermediate **11** is obtained in a 77% yield.
- **Step 2: Suzuki Cross-Coupling**
  - **Reaction:** Intermediate **11** undergoes a Suzuki reaction with 4-morpholinopyridin-2-yl trifluoromethanesulfonate (**12**). The reaction uses Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> as a catalyst, Cs<sub>2</sub>CO<sub>3</sub> as a base, and PPh<sub>3</sub> as a ligand in a solvent mixture of DMF and H<sub>2</sub>O. It is heated to 100°C for 2 hours.
  - **Product:** **Tirbanibulin (8)** is obtained in an 80% yield.

**Synthesis of N-Methyl Analog (14)** This route involves early introduction of the N-methyl group [5] [4].

- **Step 1: Suzuki Cross-Coupling**
  - **Reaction:** Commercially available methyl 2-(pyridin-2-yl)acetate (**15**) is first coupled with reagent **12** under similar Suzuki conditions (Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub>, KF, PPh<sub>3</sub>, DMF/H<sub>2</sub>O, 100°C, 4 hours) to yield compound **16** in 99% yield.
- **Step 2: Aminolysis**
  - **Reaction:** The methyl ester of compound **16** undergoes aminolysis with N-methyl benzylamine, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst in 1,4-dioxane at 60°C for 17 hours.
  - **Product:** The N-methyl analog **14** is obtained in a 63% yield.

**Synthesis of Pyridone Analog (23)** This procedure involves alkylation and cross-coupling [5] [4].

- **Step 1: N-Alkylation**
  - **Reaction:** Selective N-alkylation of 5-bromo-2-methoxypyridin-1-ium (**24**) is performed with N-benzyl-2-bromoacetamide, using K<sub>2</sub>CO<sub>3</sub> as a base in DMF at 100°C for 3 hours, yielding intermediate **25** in 85% yield.

- **Step 2: Suzuki Cross-Coupling**

- **Reaction:** Intermediate **25** is coupled with reagent **12** using Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, and PPh<sub>3</sub> in DMF/H<sub>2</sub>O at 100°C for 20 hours.
- **Product:** Pyridone analog **23** is obtained in a 47% yield.

## Key Experimental Assays & Workflow

The biological evaluation of **tirbanibulin** derivatives involves a standard workflow to assess potency and mechanism of action.

### Antiproliferative Assay (CCK-8)

- **Purpose:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of compounds against cancer cell lines.
- **Protocol:**
  - **Cell Culture:** HeLa cells (or other relevant lines) are cultured in appropriate media (e.g., DMEM with 10% FBS).
  - **Compound Treatment:** Cells are seeded in 96-well plates and incubated for 24 hours. Test compounds are added in a dose-dependent manner (e.g., serial dilutions from 10 μM to 1 nM) and incubated for 72 hours.
  - **Viability Measurement:** Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
  - **Data Analysis:** Calculate cell viability percentages and determine IC<sub>50</sub> values using non-linear regression (sigmoidal dose-response curve fitting) [5] [4].

### In Vitro Microtubule-Targeting Assays

- **Tubulin Polymerization Assay:**
  - **Protocol:** Purified tubulin is incubated in the absence (control) or presence of test compounds (e.g., **tirbanibulin**, nocodazole, paclitaxel) at 37°C. Polymerization is monitored in real-time by measuring the increase in absorbance at 340 nm. **Tirbanibulin** shows a concentration-dependent inhibition of polymerization, comparable to the known destabilizer nocodazole [3].
- **Immunofluorescence Staining:**
  - **Protocol:** Cells (e.g., CCD-1106 KERTr keratinocytes, PC3 prostate cancer cells) are grown on coverslips, treated with the compound for a set duration (e.g., 16-24 hours), fixed, permeabilized, and stained with an anti-α-tubulin antibody and a fluorescent secondary antibody. The microtubule network is visualized using a fluorescence microscope. **Tirbanibulin** treatment causes a visible disruption of the microtubule cytoskeleton [2] [3].

## Conclusion and Future Perspectives

The systematic exploration of **tirbanibulin**'s SAR establishes a strong foundation for developing next-generation derivatives. The critical role of the pyridinyl acetamide core and the promising tolerance for modifications on the eastern benzylamine moiety, particularly para-fluorination, provide clear medicinal chemistry guidance.

Future work should focus on:

- **Exploring Western Region:** Investigating the western morpholine/aryl ring as a potential site for linker attachment in ADC development [6].
- **Optimizing Physicochemical Properties:** Utilizing privileged heterocyclic replacements like pyridone to improve aqueous solubility and metabolic stability [5] [4].
- **In Vivo Efficacy Studies:** Advancing the most promising derivatives, such as the p-fluoro analog, into comprehensive in vivo cancer models to validate their therapeutic potential and PK advantages [1].

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